molecular formula C10H12N2O B11080423 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine

1,4,5,7-Tetramethylfuro[3,4-d]pyridazine

Cat. No.: B11080423
M. Wt: 176.21 g/mol
InChI Key: FHWIRZSZGLSNGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired compound . The reaction conditions often include the use of solvents like chloroform and monitoring by thin-layer chromatography (TLC) to ensure the formation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

1,4,5,7-Tetramethylfuro[3,4-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Mechanism of Action

The mechanism of action of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,4,5,7-tetramethylfuro[3,4-d]pyridazine

InChI

InChI=1S/C10H12N2O/c1-5-9-7(3)13-8(4)10(9)6(2)12-11-5/h1-4H3

InChI Key

FHWIRZSZGLSNGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(O1)C)C)C

Origin of Product

United States

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